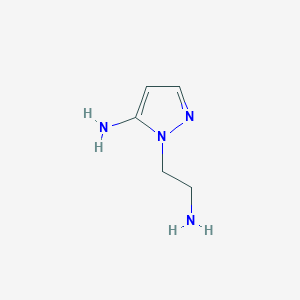

1-(2-aminoethyl)-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

2-(2-aminoethyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c6-2-4-9-5(7)1-3-8-9/h1,3H,2,4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTOKFCQKYZDGNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1)CCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-aminoethyl)-1H-pyrazol-5-amine, also known as a dihydrochloride salt, has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Overview of Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Properties : The compound has been studied for its effectiveness against various microbial strains.

- Anticancer Activity : Preliminary studies suggest potential antiproliferative effects on cancer cell lines.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays. Notably, derivatives of aminopyrazoles have been shown to inhibit the proliferation of tumor cell lines while sparing normal fibroblasts from toxicity. For example, the MTT assay results indicated that certain pyrazole derivatives could reduce the growth of HepG2 (liver cancer) and HeLa (cervical cancer) cells significantly without affecting normal cells adversely .

Case Studies

- MTT Assay Results :

- Cytotoxicity Studies :

Mechanistic Insights

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is suggested that the compound may act as an inhibitor of specific kinases such as p38 MAPK, which is involved in cellular stress responses and inflammation . The incorporation of various substituents on the pyrazole ring has been shown to modulate its biological activity significantly.

Data Table: Summary of Biological Activities

| Activity Type | Cell Line | Inhibition (%) | Remarks |

|---|---|---|---|

| Anticancer | HepG2 | 54.25 | Significant growth inhibition |

| Anticancer | HeLa | 38.44 | Moderate growth inhibition |

| Cytotoxicity | Normal Fibroblast | 19.94 | No significant toxicity observed |

| Antimicrobial | Various Strains | Variable | Effective against multiple strains |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 1-(2-aminoethyl)-1H-pyrazol-5-amine, in anticancer therapies. For instance, aminopyrazoles have been identified as effective ligands for various receptors and enzymes, including kinases involved in cancer progression. Research has demonstrated that modifications to the pyrazole structure can enhance anticancer properties against different tumor cell lines, such as HepG2 and MCF-7, with significant inhibition rates observed in vitro .

Case Study:

A study synthesized a series of 4,5-diaryl-3-amino-pyrazoles which exhibited promising anticancer activity. One compound showed a mean growth inhibition of 54.25% against HepG2 cells, indicating its potential as a lead structure for further development .

Antimicrobial Properties

The antimicrobial potential of pyrazole derivatives is another significant application area. Compounds derived from this compound have been evaluated for their antibacterial and antifungal activities. For example, derivatives containing disulfide moieties demonstrated potent antifungal activity against Valsa mali and notable antibacterial effects against Pseudomonas syringae .

Data Table: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Target Pathogen | EC50 (mg/L) | MIC90 (mg/L) |

|---|---|---|---|

| 7f | Valsa mali | 0.64 | - |

| 7b | Pseudomonas syringae | - | 1.56 |

Crop Protection

The role of pyrazole derivatives in crop protection is gaining traction due to their bioactive properties. Research indicates that these compounds can effectively combat plant pathogens, thus enhancing agricultural productivity. The aforementioned study on compound 7f revealed its efficacy in inhibiting Valsa mali infection in apples, suggesting its potential use as a fungicide in agriculture .

Case Study:

In vivo experiments confirmed that compound 7f could inhibit fungal infections at concentrations comparable to established fungicides like tebuconazole, making it a candidate for further development in agricultural applications .

Synthesis and Structural Modifications

The synthesis of this compound involves straightforward methodologies that allow for structural modifications to enhance biological activity. A notable approach includes solvent-free condensation reactions that yield high purity and yield of the desired compounds .

Synthesis Overview:

A one-pot reaction involving readily available starting materials has been reported to produce various substituted pyrazoles efficiently. This method not only simplifies the synthesis but also opens avenues for creating libraries of compounds with tailored properties for specific applications .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural Features

The inhibitory or antagonistic properties of pyrazol-5-amine derivatives are highly dependent on:

- Substituent position : Regioisomerism (e.g., 3- vs. 4-position substituents) can drastically alter target selectivity. For example, switching substituent positions in fluorophenyl-pyridinyl pyrazol-5-amine derivatives shifted inhibitory activity from p38αMAP kinase to cancer-related kinases .

- Substituent chain length : In thiazolyl-pyrazol-5-amine H3 receptor antagonists, elongation of alkyl chains from 1 to 3 methylene groups increased potency (pA2 = 8.27), while longer chains reduced activity .

- Substituent electronic properties : Electron-withdrawing groups (e.g., trifluoromethyl) or aromatic systems (e.g., thiophene, pyridine) influence binding affinity and metabolic stability .

Comparison Table: Structural and Functional Data

*Calculated based on molecular formula C₅H₁₀N₄.

Key Findings from Analogous Compounds

Chain Length Optimization: In thiazolyl-pyrazol-5-amine H3 antagonists, a 3-methylene chain in the 1-[2-thiazol-5-yl-(2-methyl-2-phenylpropylaminoethyl)] group yielded peak activity (pA2 = 8.27) . This suggests that the 2-aminoethyl group in the target compound may offer an optimal balance between flexibility and steric bulk for receptor engagement.

Regioisomerism and Selectivity :

- Fluorophenyl-pyridinyl pyrazol-5-amine regioisomers exhibited a complete switch in kinase inhibition profiles, highlighting the sensitivity of biological activity to substituent positioning .

Preparation Methods

Method Overview

- Starting Material : N-Boc-β-alanine (7) is converted to the β-keto ester (8) through a Masamune-Claisen type condensation.

- Key Reaction : Treatment of β-keto ester (8) with hydrazines (9a–g) in refluxing methanol yields tert-butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamates (10a–e) and 2-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)ethylcarbamates (11f,g).

- Deprotection : Acidolytic removal of the Boc group (using HCl in ethyl acetate) affords the target 3-(2-aminoethyl)-5-hydroxy-1H-pyrazoles (6b,c).

- Further Functionalization : The amino group can be acylated to yield N-acyl derivatives (12b,c, 13c) or N,O-diacyl derivatives (14).

Reaction Scheme Summary

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| i | CDI, MeCN, r.t., then potassium monomethyl malonate, MgCl2, r.t. | Formation of β-keto ester (8) |

| ii | Hydrazines (9a–g), MeOH, reflux | Formation of pyrazolyl carbamates (10a–e, 11f,g) |

| iii | HCl–EtOAc, r.t. | Deprotection to yield 3-(2-aminoethyl)-5-hydroxy-1H-pyrazoles (6b,c) |

| iv-v | Ac2O or PhCOCl, MeOH, Et3N, 0→20 °C or CH2Cl2, Et3N, r.t. | Acylation to N-acyl or N,O-diacyl derivatives |

Yields and Selected Data

| Compound | R1 Substituent | Yield (%) |

|---|---|---|

| 6b | Methyl | 78 |

| 6c | Phenyl | 84 |

| 10a–e | Various (H, Me, Ph, 4-Cl, 4-COOH-Ph) | 48–83 |

| 11f,g | Heteroaryl groups | 66–81 |

| 12b,c | N-acyl derivatives | 62–87 |

| 13c | N-benzoylated | 55 |

| 14 | N,O-dibenzoylated | 79 |

This synthetic route is notable for its straightforwardness, good yields, and the ability to introduce various substituents on the pyrazole ring and the aminoethyl side chain, making it highly suitable for medicinal chemistry applications.

Alternative Route via Pyrazolyl Acetates and Amidation

Another sophisticated method involves the synthesis of N,N-dialkyl analogues of the target compound through a multi-step process starting from dimethyl acetone-1,3-dicarboxylate.

Method Overview

- Initial Step : Dimethyl acetone-1,3-dicarboxylate (21) reacts with monosubstituted hydrazines (9) to form methyl (pyrazol-3-yl)acetates (22a,b).

- Hydrolysis : These esters are hydrolyzed to the corresponding carboxylic acids (23a,b).

- Amidation : The acids are amidated with secondary amines (17a–c) to yield carboxamides (24a, 25b,c).

- Reduction : Final reduction of the carboxamides using lithium aluminum hydride (LiAlH4) produces the desired N,N-dialkyl-1-(2-aminoethyl)-1H-pyrazol-5-amines (15a,b, 26c).

Reaction Scheme Summary

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| i | R1NHNH2, MeOH, reflux | Formation of methyl (pyrazol-3-yl)acetates (22a,b) |

| ii | NaOH–H2O, r.t. | Hydrolysis to carboxylic acids (23a,b) |

| iii | CDI, MeCN, r.t., then secondary amines (17a–c), MeCN, r.t. | Amidation to carboxamides (24a, 25b,c) |

| iv | LiAlH4, THF, 60 °C | Reduction to N,N-dialkyl pyrazolyl amines (15a,b, 26c) |

Yields and Selected Data

| Compound | R1 Substituent | R2 Substituent | R3 Substituent | Yield (%) |

|---|---|---|---|---|

| 22a | Phenyl | - | - | 62 |

| 22b | 4-Methoxyphenyl | - | - | 43 |

| 23a | Phenyl | - | - | 94 |

| 23b | 4-Methoxyphenyl | - | - | 79 |

| 24a | Phenyl | Me | CH2Ph | 48 |

| 25b | 4-Methoxyphenyl | (CH2)4- | - | 79 |

| 25c | Phenyl | CH2Ph | CH2Ph | 42 |

| 15a | Phenyl | Me | CH2Ph | 50 |

| 15b | 4-Methoxyphenyl | (CH2)4- | - | 54 |

| 26c | Phenyl | CH2Ph | CH2Ph | 50 |

This approach is particularly useful for synthesizing N,N-dialkyl derivatives and demonstrates good overall yields, although the multi-step sequence is more complex than the β-keto ester method.

General Mechanistic Insights and Synthetic Considerations

- Hydrazine Condensation : The key step in both methods involves nucleophilic attack by hydrazine derivatives on carbonyl or activated ester functionalities, leading to hydrazone intermediates that cyclize to form the pyrazole ring.

- Functional Group Tolerance : Both methods accommodate a variety of substituents on the pyrazole ring and side chains, enabling the synthesis of diverse analogues.

- Protecting Groups : The use of Boc-protection on amino acids and carbamates allows for selective deprotection steps, facilitating purification and functional group transformations.

- Reduction and Amidation : The second method’s use of amidation followed by reduction allows for the introduction of secondary amine substituents, expanding structural diversity.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Steps | Advantages | Disadvantages |

|---|---|---|---|---|

| β-Keto Ester Condensation with Hydrazines | N-Boc-β-alanine → β-keto ester | Hydrazine condensation, deprotection, acylation | Straightforward, versatile, good yields | Limited to primary amines mostly |

| Pyrazolyl Acetates to Amidation and Reduction | Dimethyl acetone-1,3-dicarboxylate | Hydrazine condensation, hydrolysis, amidation, reduction | Enables N,N-dialkyl derivatives | Multi-step, moderate overall yield |

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 1-(2-aminoethyl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of pyrazol-5-amine derivatives typically involves cyclocondensation of hydrazines with β-keto esters or α,β-unsaturated ketones. For 1-(2-aminoethyl) substitution, a multi-step approach is often employed:

Core formation : React ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring.

Substitution : Introduce the 2-aminoethyl group via nucleophilic substitution or reductive amination.

Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization (ethanol/water) .

- Optimization : Reaction yields improve under inert atmospheres (N₂/Ar) and controlled temperatures (60–80°C). Catalysts like p-toluenesulfonic acid (p-TsOH) enhance cyclization efficiency .

Q. How is the structural integrity of this compound confirmed experimentally?

- Analytical Workflow :

- NMR : ¹H NMR (DMSO-d₆) should show characteristic peaks: δ 6.2–6.5 ppm (pyrazole C-H), δ 3.4–3.6 ppm (CH₂NH₂), and δ 1.8–2.1 ppm (NH₂).

- Mass Spectrometry : ESI-MS (positive mode) expects [M+H]⁺ at m/z 153.22 (C₆H₁₁N₃) .

- Purity : HPLC (C18 column, acetonitrile/water gradient) confirms >95% purity. Discrepancies in spectra may indicate byproducts like oxidized amines or incomplete substitution .

Q. What are the standard protocols for assessing the compound’s stability under varying pH and temperature conditions?

- Stability Testing :

- pH : Incubate in buffers (pH 2–12) at 25°C for 24–72 hours; monitor degradation via TLC or HPLC. Pyrazoles are generally stable in neutral to mildly acidic conditions but hydrolyze in strong bases .

- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures (>150°C for most pyrazoles). Store at –20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?

- DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level to calculate electron density maps. The aminoethyl group’s lone pair enhances nucleophilicity at the pyrazole N1 position, favoring electrophilic substitutions .

- Docking : Use AutoDock Vina to simulate binding to targets like histamine H₃ receptors. The 2-aminoethyl side chain may form hydrogen bonds with Asp²⁹⁴ and Tyr³⁷³ residues, explaining antagonistic activity observed in analogous compounds .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. cytotoxic effects)?

- Approach :

Dose-Response Curves : Test across concentrations (1 nM–100 µM) in primary cell lines (e.g., RAW 264.7 macrophages) to identify therapeutic windows.

Mechanistic Studies : Use siRNA knockdown or inhibitors to isolate pathways (e.g., NF-κB for inflammation; caspase-3 for apoptosis).

Structural Analog Comparison : Compare with 1-methyl-3-phenyl derivatives (e.g., C10H11N3) to assess substituent effects on activity .

Q. How do substituent position and steric effects influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Key Findings :

- Positional Effects : The 5-amine group directs electrophiles to the pyrazole C4 position. Steric hindrance from the 2-aminoethyl group reduces reactivity at C3 .

- Steric Maps : Molecular mechanics (MMFF94) simulations show that bulkier substituents at C1 decrease NAS rates by 40–60% compared to methyl groups .

Q. What methodologies validate the compound’s role as a ligand in coordination chemistry (e.g., metal-organic frameworks)?

- Experimental Design :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.